molecular formula C7H6BrN3 B2621958 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 1554289-01-8

2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B2621958
CAS No.: 1554289-01-8
M. Wt: 212.05
InChI Key: QWKFODNPTVNNLP-UHFFFAOYSA-N
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Description

2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The presence of a bromine atom at the 2-position and a methyl group at the 1-position of the imidazole ring makes it a unique and valuable compound in various fields of scientific research.

Safety and Hazards

When handling “2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine”, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-methylimidazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-1-methyl-1H-imidazo[4,5-c]pyridine, 2-thio-1-methyl-1H-imidazo[4,5-c]pyridine, and 2-alkoxy-1-methyl-1H-imidazo[4,5-c]pyridine can be formed.

    Oxidation Products: N-oxides of the imidazole ring.

    Reduction Products: Dehalogenated imidazopyridine derivatives.

Scientific Research Applications

2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom and the imidazole ring can form hydrogen bonds and other interactions with target molecules, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or interfere with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
  • 2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine
  • 2-iodo-1-methyl-1H-imidazo[4,5-c]pyridine

Uniqueness

2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of the bromine atom at the 2-position, which imparts distinct reactivity and biological activity compared to its analogs. The methyl group at the 1-position also influences its chemical properties and interactions with other molecules .

Properties

IUPAC Name

2-bromo-1-methylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-6-2-3-9-4-5(6)10-7(11)8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKFODNPTVNNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554289-01-8
Record name 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
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